Halofantrine hydrochloride Halofantrine hydrochloride Halofantrine is an antimalarial agent. It is active against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum (IC50s = 1.5-2.5 and 1.3-3.9 µg/L, respectively). Halofantrine reduces parasitemia in a mouse model of P. berghei infection with a 50% curative dose (CD50) value of 15 mg/kg. It also reduces parasitemia in an Aotus monkey model of P. falciparum infection (CD50 = 58.3 mg/kg). Formulations containing halofantrine have been used in the treatment of malaria.
Halofantrine hydrochloride is a blocker of delayed rectifier potassium current via the inhibition of hERG channel. It is an inhibitor of the hERG channel.
Brand Name: Vulcanchem
CAS No.: 36167-63-2
VCID: VC0529739
InChI: InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
SMILES: CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Molecular Formula: C26H31Cl3F3NO
Molecular Weight: 536.9 g/mol

Halofantrine hydrochloride

CAS No.: 36167-63-2

Cat. No.: VC0529739

Molecular Formula: C26H31Cl3F3NO

Molecular Weight: 536.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Halofantrine hydrochloride - 36167-63-2

Specification

Description Halofantrine is an antimalarial agent. It is active against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum (IC50s = 1.5-2.5 and 1.3-3.9 µg/L, respectively). Halofantrine reduces parasitemia in a mouse model of P. berghei infection with a 50% curative dose (CD50) value of 15 mg/kg. It also reduces parasitemia in an Aotus monkey model of P. falciparum infection (CD50 = 58.3 mg/kg). Formulations containing halofantrine have been used in the treatment of malaria.
Halofantrine hydrochloride is a blocker of delayed rectifier potassium current via the inhibition of hERG channel. It is an inhibitor of the hERG channel.
CAS No. 36167-63-2
Molecular Formula C26H31Cl3F3NO
Molecular Weight 536.9 g/mol
IUPAC Name 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride
Standard InChI InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
Standard InChI Key WANGFTDWOFGECH-UHFFFAOYSA-N
SMILES CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Canonical SMILES CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Appearance Solid powder

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